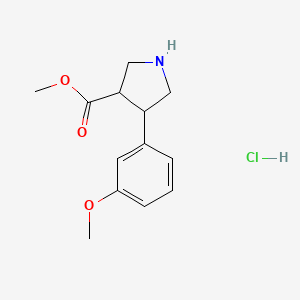

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-on

Übersicht

Beschreibung

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary widely, and their properties can be influenced by the presence of various functional groups .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure. For example, the compound “1-(3-(Aminomethyl)piperidin-1-yl)ethanone” has a molecular weight of 156.23 .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Piperidin-Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Die pharmazeutischen Anwendungen synthetischer und natürlicher Piperidine wurden behandelt, ebenso wie die neuesten wissenschaftlichen Fortschritte bei der Entdeckung und biologischen Bewertung potenzieller Medikamente, die einen Piperidin-Rest enthalten .

Antikrebsanwendungen

Piperidin-Derivate werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, zeigten sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten .

Antiviren-Anwendungen

Piperidin-Derivate wurden auch als Antivirale eingesetzt . Sie haben mehrere wichtige pharmakophore Merkmale gezeigt und werden in verschiedenen therapeutischen Anwendungen eingesetzt .

Antimalaria-Anwendungen

Piperidin-Derivate werden auch als Antimalariamittel eingesetzt .

Antimikrobielle und Antimykotische Anwendungen

Piperidin-Derivate haben antimikrobielle und antimykotische Eigenschaften gezeigt .

Antihypertensive Anwendungen

Piperidin-Derivate werden als Antihypertensiva eingesetzt .

Analgetische und Entzündungshemmende Anwendungen

Piperidin-Derivate haben analgetische und entzündungshemmende Eigenschaften gezeigt .

Antipsychotische Anwendungen

Wirkmechanismus

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new biological activities of piperidine derivatives are important future directions in this field .

Biochemische Analyse

Biochemical Properties

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation . The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity.

Cellular Effects

The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy balance.

Molecular Mechanism

At the molecular level, 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have reported threshold effects where low doses enhance cellular function, but high doses result in cytotoxicity and organ damage . Understanding the dosage-response relationship is crucial for its potential therapeutic applications.

Metabolic Pathways

1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its overall distribution and localization.

Subcellular Localization

The subcellular localization of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Eigenschaften

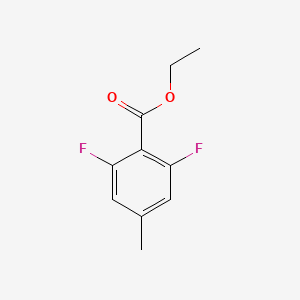

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-3-6-13(7-4-2)14(17)16-9-5-8-12(10-15)11-16/h12-13H,3-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFXOPQLJVGLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)

![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)

![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)

![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)

![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)